molecular formula C10H11N3O B140383 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone CAS No. 130506-85-3

1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone

Cat. No. B140383
CAS RN: 130506-85-3
M. Wt: 189.21 g/mol
InChI Key: MYWBEGOUWKJCEB-UHFFFAOYSA-N
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Description

1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone (1-DMPE) is a novel compound that has been studied extensively in recent years. It has been found to have a wide range of potential applications in scientific research and development. 1-DMPE has been found to possess a variety of unique properties and is being studied for its potential use in a variety of fields.

Scientific Research Applications

Synthesis and Chemical Characterization

  • Synthesis of Heterocyclic Derivatives : This compound is used in the synthesis of various heterocyclic derivatives, including pyrazolo[1,5-a]pyrimidines, which are known for their potential biological activities. For example, Abdel‐Aziz, Hamdy, Fakhr, and Farag (2008) demonstrated the synthesis of pyrazolo[1,5-a]pyrimidine derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety. These compounds exhibited moderate antibacterial and antifungal effects (Abdel‐Aziz et al., 2008).

Biological Evaluation

  • Antitubercular Activity : Pathak et al. (2014) synthesized derivatives of this compound and evaluated them for anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. Some derivatives showed significant activity at specific concentrations (Pathak et al., 2014).

  • Antimicrobial Activity : Bhoge, Magare, and Mohite (2021) conducted a study synthesizing tetrazole derivatives with pyrimidine and evaluated their antimicrobial activity. The synthesized compounds showed good antibacterial and antifungal activities (Bhoge et al., 2021).

Synthesis of Novel Compounds

  • Synthesis of Pyrimidine Derivatives : Utilization of this compound in the synthesis of novel heterocyclic compounds, such as pyrimidine derivatives, has been shown to be effective. Research by Mabkhot, Al-Majid, and Alamary (2011) demonstrated this application in synthesizing diheteroaryl thienothiophene derivatives (Mabkhot et al., 2011).

Crystallographic and Computational Analysis

  • Supramolecular Structure Analysis : The compound has been used in crystallographic and computational studies to understand its molecular structure and interactions. For instance, Borbulevych (2010) conducted a study on the supramolecular structure of a related pyrazolo[1,5-a]pyrimidine compound, providing insights into its molecular interactions (Borbulevych, 2010).

Mechanism of Action

Pyrazolo[1,5-a]pyrimidines, the class of compounds to which 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone belongs, are known to be the basis for a class of sedative and anxiolytic drugs related to benzodiazepines .

properties

IUPAC Name

1-(2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-6-4-10-11-5-9(8(3)14)7(2)13(10)12-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWBEGOUWKJCEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(C=NC2=C1)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80348639
Record name 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

130506-85-3
Record name 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-dimethylaminomethylene-pentane-2,4-dione (4 g, 25.8 mmol) and 3-amino-5-methylpyrazole (2.45 g, 24.5 mmol) in ethanol (50 mL) was heated to reflux for 2 hrs, then cooled to ambient temperature and stirred over night. The solid precipitate was collected by filtration and washed with cold ethanol (50 mL). The solid was dried under vacuum to provided 3.8 g of the title compound. 1H NMR (300 MHz, CD3OD) δ 2.52 (s, 3 H), 2.68 (s, 3 H), 3.07 (s, 3 H), 6.55 (s, 1 H), 6.87 (s, 1 H); MS (DCl/NH3) m/z 190 (M+H)+.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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